molecular formula C8H6F2N2O B1459188 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile CAS No. 1432680-13-1

4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Cat. No.: B1459188
CAS No.: 1432680-13-1
M. Wt: 184.14 g/mol
InChI Key: FHKQQGCEWQZOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H6F2N2O and its molecular weight is 184.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKQQGCEWQZOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group and a cyano functional group, which may influence its interaction with biological targets. This article aims to summarize the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. Similar compounds have shown that pyridine derivatives can modulate enzyme activity and influence signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding : It can potentially bind to receptors, altering their activity and downstream signaling cascades.
PropertyDescription
Molecular FormulaC10H8F2N2O
Molecular Weight224.18 g/mol
SolubilitySoluble in polar solvents
ToxicitySkin corrosion/irritation (Category 2)
Eye IrritationSerious eye damage/irritation (Category 2)

Case Studies

  • Inhibition Studies : A study involving fluorinated pyridine derivatives demonstrated their ability to inhibit human 2OG oxygenases effectively. Although not directly involving this compound, these findings suggest that similar structural features may confer inhibitory properties against key metabolic enzymes .
  • Cell Proliferation Assays : In vitro assays with related compounds have shown significant inhibition of cell proliferation in cancer cell lines. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range against cancer cell lines . This indicates that further investigation into the specific effects of this compound on cancer cells could be warranted.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has been investigated for its role as a pharmacological agent, particularly in the context of neurodegenerative diseases and other health conditions. The compound's structural features suggest that it may act as a modulator of specific biological pathways.

  • Neurodegenerative Disease Treatment: Research indicates that pyridine derivatives can inhibit enzymes involved in neurodegeneration, such as BACE-1, which is crucial for the development of Alzheimer’s disease therapies. The incorporation of difluoroalkoxy groups enhances the compound's binding affinity and selectivity towards target enzymes .
  • Smooth Muscle Relaxation: Compounds similar to this compound have been shown to open calcium-activated potassium channels (maxi-K channels), which can lead to smooth muscle relaxation. This property is beneficial in treating conditions like urinary incontinence and hypertension .

Agrochemical Applications

Pesticide Development:
The unique chemical structure of this compound positions it as a candidate for developing new agrochemicals. Pyridine derivatives are known to exhibit herbicidal and insecticidal properties.

  • Herbicidal Activity: Research has indicated that pyridine-based compounds can effectively inhibit plant growth by interfering with specific metabolic pathways in weeds. This makes them valuable in formulating selective herbicides that minimize damage to crops while controlling unwanted vegetation .

Synthetic Methodologies

Reactivity and Synthesis:
The synthesis of this compound can be achieved through various synthetic routes that utilize its reactive functional groups.

  • Oxyfunctionalization Techniques: Recent studies have highlighted the use of biocatalysts, such as whole cells from Burkholderia species, for the regioselective oxyfunctionalization of pyridine derivatives. This method allows for the efficient conversion of simple pyridine substrates into more complex structures, including this compound .

Case Studies

StudyApplicationFindings
NeurodegenerationDemonstrated inhibition of BACE-1 by pyridine derivatives leading to reduced amyloid plaque formation.
Herbicide DevelopmentShowed effective weed control with minimal crop damage using pyridine-based compounds.
Biocatalytic SynthesisAchieved high conversion rates of pyridine derivatives using Burkholderia sp., highlighting eco-friendly synthesis methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.